Erythromyclamine

Intracellular Pharmacokinetics Macrolide Antibiotics Polymorphonuclear Leukocytes

Erythromyclamine (9(S)-erythromycylamine) is a semi-synthetic 14-membered macrolide antibiotic derived from erythromycin via reduction of erythromycin oxime. It serves as the predominant bioactive metabolite of the prodrug dirithromycin, generated through rapid non-enzymatic hydrolysis during absorption.

Molecular Formula C37H70N2O12
Molecular Weight 735 g/mol
CAS No. 13368-00-8
Cat. No. B080966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromyclamine
CAS13368-00-8
Synonyms9(s)-erythromycylamine
erythromyclamine
erythromyclamine, (9R)-isomer
erythromyclamine, (9S)-isome
Molecular FormulaC37H70N2O12
Molecular Weight735 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyXCLJRCAJSCMIND-FRSXEBCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromyclamine (CAS 13368-00-8) Procurement Overview: A Semi-Synthetic Macrolide with Tunable Pharmacodynamics


Erythromyclamine (9(S)-erythromycylamine) is a semi-synthetic 14-membered macrolide antibiotic derived from erythromycin via reduction of erythromycin oxime [1]. It serves as the predominant bioactive metabolite of the prodrug dirithromycin, generated through rapid non-enzymatic hydrolysis during absorption [2]. The compound retains the core macrolide mechanism of action—binding the 50S ribosomal subunit to inhibit bacterial protein synthesis—while the introduction of a primary amine at the C-9 position fundamentally alters its physicochemical properties, notably increasing polarity and influencing tissue distribution kinetics [3]. These structural modifications create a unique pharmacological profile that cannot be replicated by erythromycin, dirithromycin, or newer macrolides such as azithromycin or clarithromycin.

Why Erythromycin, Clarithromycin, or Azithromycin Cannot Substitute for Erythromyclamine in Preclinical Research


Erythromyclamine occupies a distinct position within the macrolide class that precludes simple substitution. Unlike erythromycin and clarithromycin—which exhibit markedly lower intracellular accumulation in phagocytic cells—erythromyclamine demonstrates a 25-fold higher accumulation factor in human polymorphonuclear leukocytes (PMNs) and a mean residence time nearly four times longer than erythromycin [1]. When compared to azithromycin, erythromyclamine displays lower cellular accumulation and a distinct phospholipidosis induction profile (erythromycin A ≤ roxithromycin < erythromycylamine < azithromycin), eliminating it as a substitute for studying macrolide-phospholipid interactions [2]. As the active metabolite of dirithromycin, it is also essential for mechanistic prodrug activation studies and metabolite-specific pharmacokinetic assays, roles that structurally unrelated macrolides cannot fulfill [3]. These quantifiable pharmacokinetic, cellular, and functional distinctions render erythromyclamine irreplaceable for specific experimental designs.

Erythromyclamine (CAS 13368-00-8) Quantitative Differentiation Evidence: Head-to-Head Macrolide Comparisons


Intracellular Accumulation in Human PMNs: Erythromyclamine vs. Erythromycin

Erythromyclamine demonstrates a 25-fold greater accumulation factor in human PMNs compared to erythromycin. In a randomized cross-over study with 10 healthy volunteers, the maximal intracellular concentration of erythromyclamine reached 13.4 mg/L (accumulation factor = 100), while erythromycin achieved only 6.1 mg/L (accumulation factor = 4) [1]. This quantitative difference reflects the amine-driven lysosomal trapping mechanism unique to erythromyclamine.

Intracellular Pharmacokinetics Macrolide Antibiotics Polymorphonuclear Leukocytes

Systemic Residence Time: Erythromyclamine vs. Erythromycin Pharmacokinetics

Erythromyclamine exhibits a significantly prolonged mean residence time (MRT) of 21 hours compared to 5.5 hours for erythromycin, representing a 3.8-fold extension [1]. This occurs despite lower peak serum concentrations (Cmax 0.29 mg/L vs. 1.44 mg/L) and total exposure (AUDtot 1.96 mg·h/L vs. 5.66 mg·h/L), indicating fundamentally different distribution kinetics driven by extensive tissue sequestration rather than serum retention [2].

Pharmacokinetics Mean Residence Time Macrolide Antibiotics

Neutrophil Degranulation Induction: Erythromyclamine vs. Dirithromycin vs. Erythromycin

Erythromyclamine induces intermediate neutrophil degranulation activity between erythromycin and dirithromycin. At 100 µg/mL and 120 min incubation, erythromycylamine released 42% lysozyme, 28% β-glucuronidase, and 10% lactoferrin, compared to erythromycin (35%, 19%, 10%) and dirithromycin (58%, 52%, 35%) [1]. This rank-order potency (dirithromycin > erythromycylamine > erythromycin) is linked to intracellular granule accumulation unique to dirithromycin and its metabolite [2].

Neutrophil Degranulation Innate Immunity Macrolide Immunomodulation

Broad-Spectrum Antibacterial MIC Equivalence: Erythromycylamine Matches Erythromycin In Vitro

In a large multicenter study of 2,284 clinical isolates, erythromycylamine demonstrated antibacterial activity equivalent to erythromycin against most Gram-positive cocci and M. catarrhalis [1]. Against specific pathogens, erythromycylamine MICs are reported as 0.06–0.12 µg/mL (S. pyogenes), 0.06–0.12 µg/mL (S. pneumoniae), 1–2 µg/mL (L. monocytogenes), and 0.015–0.25 µg/mL (B. pertussis) [2]. Against M. avium complex (MAC) clinical isolates, erythromycylamine inhibited 90% of strains at 16 µg/mL, matching roxithromycin [3].

Antimicrobial Susceptibility Macrolide MIC Gram-Positive Bacteria

Structural Polarity and Its Pharmacokinetic Consequences: Erythromycylamine vs. Erythromycin

The introduction of a primary amine at the C-9 position (replacing the C-9 ketone in erythromycin) markedly increases erythromycylamine's polarity [1]. This structural modification confers a distinct phospholipid-interaction profile: in acellular and cell culture models, erythromycylamine induces phospholipidosis at an intermediate level between erythromycin A and azithromycin (erythromycin A ≤ roxithromycin < erythromycylamine < azithromycin) [2]. The amine moiety also facilitates lysosomal trapping via pH-dependent ionization (pKa enabling protonation in acidic lysosomal compartments), directly explaining the superior PMN accumulation documented in Evidence_Item 1.

Structural Polarity Macrolide Physicochemistry Tissue Distribution

Active Metabolite of Dirithromycin: Erythromycylamine as the In Vivo Efector Molecule

Erythromycylamine is the predominant bioactive metabolite of dirithromycin, generated via rapid non-enzymatic hydrolysis during absorption [1]. Within 35 minutes after oral dirithromycin dosing, 60–90% is hydrolyzed to erythromycylamine, with conversion virtually complete after 1.5 hours [2]. Dirithromycin itself exhibits minimal intrinsic antibacterial activity; the in vivo efficacy is almost entirely attributable to erythromycylamine [3]. In in vitro disc susceptibility testing, dirithromycin and erythromycylamine did not differ in activity, and the two compounds were additive when combined in equal proportions [4].

Prodrug Metabolism Pharmacologically Active Metabolite Dirithromycin

Erythromyclamine (CAS 13368-00-8) Research Applications Grounded in Quantitative Differentiation


Intracellular Pathogen Efficacy Models

Erythromycylamine's 25-fold higher accumulation in human PMNs (vs. erythromycin) makes it the preferred macrolide for in vitro and ex vivo models of intracellular bacterial infections, including Legionella pneumophila, Chlamydia trachomatis, Mycobacterium avium complex, and Listeria monocytogenes, where drug concentration at the phagosomal site of infection is the critical efficacy determinant [1]. Erythromycin cannot achieve comparable intracellular levels under identical conditions, confounding dose-response interpretations.

Macrolide Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Extended Tissue Residence

The 3.8-fold longer mean residence time (21 h vs. 5.5 h) of erythromycylamine relative to erythromycin positions it as an ideal probe for PK/PD studies requiring sustained extravascular drug exposure [1]. Its extended tissue residence enables once-daily dosing regimens and long-interval PK sampling paradigms that are impractical with erythromycin or clarithromycin, supporting translational modeling of tissue-targeted macrolide delivery.

Dirithromycin Bioanalytical Method Development and Bioequivalence Studies

Erythromycylamine is the mandatory analytical reference standard for any bioanalytical method quantifying dirithromycin exposure, as it is the predominant circulating active moiety (60–90% conversion within 35 min of dosing) [2]. LC-MS/MS assays for dirithromycin pharmacokinetic and bioequivalence studies universally require erythromycylamine as both the calibration standard and the analyte of interest, making it indispensable for regulated bioanalysis.

Macrolide-Induced Phospholipidosis Structure-Activity Relationship (SAR) Studies

Erythromycylamine's intermediate phospholipidosis induction rank (erythromycin A ≤ roxithromycin < erythromycylamine < azithromycin) provides a calibrated reference point for SAR investigations of amine-containing macrolides [3]. Its defined position in the phospholipidosis gradient enables researchers to benchmark novel macrolide candidates for toxicity risk assessment without confounding by extreme phenotypes (azithromycin) or minimal signal (erythromycin A).

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